molecular formula C37H54O3 B574701 Benzyl ursolate CAS No. 192211-41-9

Benzyl ursolate

Cat. No. B574701
CAS RN: 192211-41-9
M. Wt: 546.836
InChI Key: FUFAPKOCRZYSHH-CVTBAMPXSA-N
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Description

Benzyl Ursolate is a substance that is often used in skincare products due to its skin conditioning and emollient properties . It is known to maintain the skin in good condition and soften and smoothen the skin .


Synthesis Analysis

The synthesis of Benzyl Ursolate involves various chemical reactions. For instance, one study reported the synthesis of rhamnose-containing ursolic and betulinic acid saponins, where Benzyl Ursolate was used . The synthesis involved coupling between Benzyl Ursolate and a trichloroacetimidate donor .


Molecular Structure Analysis

Benzyl Ursolate has a molecular formula of C37H54O3 and a molecular weight of 546.82 . It is an aromatic compound, which means it contains a benzene ring in its structure .


Chemical Reactions Analysis

Benzyl Ursolate is involved in various chemical reactions. For instance, it has been used in the synthesis of rhamnose-containing ursolic and betulinic acid saponins . In another study, the kinetics of two radical–radical association reactions of importance in combustion modelling and poly-aromatic hydrocarbon (PAH) chemistry were revisited .


Physical And Chemical Properties Analysis

Benzyl Ursolate appears as a powder and is insoluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions .

Scientific Research Applications

1. Antiviral Properties

  • Inhibition of H5N1 Influenza Virus Entry: A study by Song et al. (2015) revealed that certain derivatives of benzyl ursolate, specifically 3-O-β-chacotriosyl benzyl ursolate, demonstrated potent inhibitory activities against the entry of H5N1 influenza viruses into cells.

2. Anticancer Activity

  • Potential Anti-Cancer Agents: Research by Dar et al. (2016) found that benzylidine derivatives of ursolic acid exhibited significant antitumor activities, outperforming the parent compound ursolic acid in tests against various human carcinoma cell lines.
  • Mitocanic Triggers of Apoptosis: A study by Wolfram et al. (2018) discussed how benzyl ester derivatives of ursolic acid were involved in triggering apoptosis in cancer cells, specifically by targeting mitochondria.

3. Dermatological Applications

4. Neurodegenerative and Psychiatric Diseases

  • Management of Neurodegenerative and Psychiatric Disorders: Research by Ramos-Hryb et al. (2017) indicated the potential of ursolic acid in managing neurodegenerative and psychiatric conditions due to its effects on oxidative damage, inflammation, and the monoaminergic system.

5. Antibacterial and Antioxidant Activities

  • Antibacterial and Antioxidant Properties: A study by do Nascimento et al. (2014) found that derivatives of ursolic acid, including benzyl esters, displayed significant antibacterial and antioxidant activities.

6. Antidiabetic Potential

7. Cardioprotective Properties

  • Uncoupling and Antioxidant Effects in Heart Mitochondria: The study by Liobikas et al. (2011) discussed the uncoupling and antioxidant effects of ursolic acid in heart mitochondria, indicating its potential as a cardioprotective compound.

Safety And Hazards

Benzyl Ursolate is a flammable material in solid form and can cause irritation to the skin, eyes, and respiratory system . It can produce harmful products of combustion such as CO and CO2 . Contact with strong oxidants can cause it to burn .

Future Directions

The future directions of Benzyl Ursolate research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study suggested that rhamnose-containing ursolic and betulinic acid saponins, which involve the use of Benzyl Ursolate in their synthesis, represent promising therapeutic agents .

properties

IUPAC Name

benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O3/c1-24-15-20-37(32(39)40-23-26-11-9-8-10-12-26)22-21-35(6)27(31(37)25(24)2)13-14-29-34(5)18-17-30(38)33(3,4)28(34)16-19-36(29,35)7/h8-13,24-25,28-31,38H,14-23H2,1-7H3/t24-,25+,28+,29-,30+,31+,34+,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFAPKOCRZYSHH-CVTBAMPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172800
Record name Benzyl ursolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ursolate

CAS RN

192211-41-9
Record name Benzyl ursolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192211419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl ursolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL URSOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IKF0I8B4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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